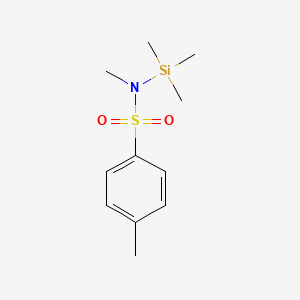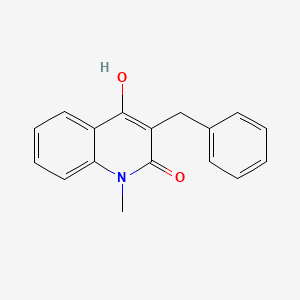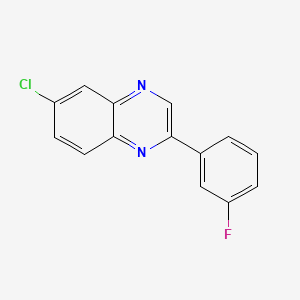
2-(3-Hydroxy-2-phenylpropyl)-5-methoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Hydroxy-2-phenylpropyl)-5-methoxyphenol is an organic compound with the molecular formula C16H18O3 It is known for its unique structure, which includes a phenylpropyl group attached to a methoxyphenol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxy-2-phenylpropyl)-5-methoxyphenol typically involves the reaction of 3-hydroxy-2-phenylpropanal with a methoxyphenol derivative under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate higher volumes, and additional purification steps, such as recrystallization or chromatography, are employed to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Hydroxy-2-phenylpropyl)-5-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens or nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
2-(3-Hydroxy-2-phenylpropyl)-5-methoxyphenol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, including its role in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of 2-(3-Hydroxy-2-phenylpropyl)-5-methoxyphenol involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its reactivity and binding affinity to target molecules. The exact pathways and targets may vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
3-Hydroxy-2-phenylpropyl carbamate: Known for its anticonvulsant properties and used in medicinal chemistry.
Felbamate: A related compound with anticonvulsant activity but limited use due to toxicity concerns.
Uniqueness
2-(3-Hydroxy-2-phenylpropyl)-5-methoxyphenol is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of hydroxyl and methoxy groups, along with the phenylpropyl moiety, makes it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C16H18O3 |
|---|---|
Peso molecular |
258.31 g/mol |
Nombre IUPAC |
2-(3-hydroxy-2-phenylpropyl)-5-methoxyphenol |
InChI |
InChI=1S/C16H18O3/c1-19-15-8-7-13(16(18)10-15)9-14(11-17)12-5-3-2-4-6-12/h2-8,10,14,17-18H,9,11H2,1H3 |
Clave InChI |
ROBQFHGCFSCNBN-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)CC(CO)C2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(3-Fluorophenyl)-1-methyl-1,4,7-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B11855998.png)

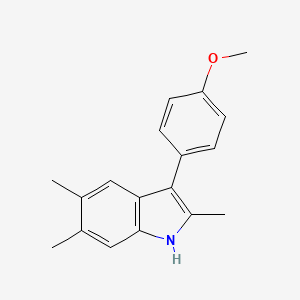


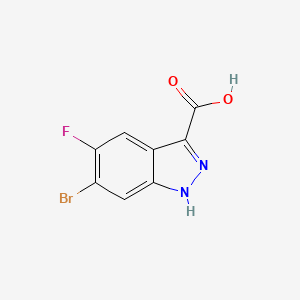
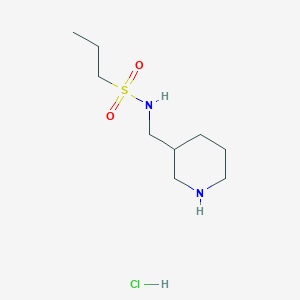

![(1-(4-Methoxyphenyl)-4-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine](/img/structure/B11856058.png)
